2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Description
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a fluorinated aromatic ketone featuring a 3-hydroxyazetidine moiety.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGUWMPNSKXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Using 2-Fluoro-α-Bromoacetophenone
Adapting methodologies from pyrrole synthesis, the protected azetidine intermediate reacts with 2-fluoro-α-bromoacetophenone in the presence of a base. For instance, combining 1-[3-(trityloxy)-1-azetidinyl]-1-ethanone (1.00 g) with 2-fluoro-α-bromoacetophenone (1.2 equiv) and potassium carbonate in ethyl acetate at 40–60°C facilitates substitution at the α-position of the ketone. Post-reaction workup (acidic quench, extraction, and chromatography) yields the alkylated product.
Deprotection and Final Purification
Following successful alkylation or coupling, the protecting group is removed under mild acidic conditions. For trityl-protected intermediates, treatment with dilute hydrochloric acid in methanol regenerates the 3-hydroxyazetidine moiety. Final purification via column chromatography (chloroform/methanol gradients) or recrystallization (isopropyl alcohol/water) ensures high purity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
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Nucleophilic Substitution : The azetidine nitrogen attacks the electrophilic α-carbon of 2-fluoro-α-bromoacetophenone, displacing bromide and forming the C–N bond. Base selection (e.g., K₂CO₃ vs. DBU) critically influences reaction kinetics.
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Protection-Deprotection Dynamics : Trityl groups offer robust protection but necessitate acidic workup, whereas THP ethers are cleaved under milder conditions.
Scalability and Industrial Relevance
The alkylation route demonstrates superior scalability, as evidenced by multi-gram syntheses in patent literature. Critical parameters for industrial adaptation include:
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Solvent recovery (ethyl acetate, THF)
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Catalyst recycling (Pd-C)
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Automated chromatography systems for purification
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-1-(3-oxoazetidin-1-yl)ethan-1-one.
Reduction: Formation of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one exhibit significant interactions with various biological targets. For instance, studies have highlighted its potential as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is involved in glucocorticoid metabolism. Inhibition of this enzyme can have implications for treating conditions like type 2 diabetes and metabolic syndrome .
Neurological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Compounds with similar structures have been explored for their neuroprotective effects and potential applications in treating neurodegenerative diseases .
Case Study 1: Inhibition of 11β-HSD1
A study involving a derivative of the compound demonstrated its effectiveness as a selective inhibitor of 11β-HSD1, showing an IC50 value of approximately 503 nM. This selectivity over the related enzyme 11β-HSD2 suggests a favorable pharmacological profile for managing glucocorticoid-related disorders .
Case Study 2: Anticancer Activity
In vitro studies on azetidine derivatives indicated that modifications to the hydroxy group could enhance cytotoxicity against specific cancer cell lines. These findings support further exploration of similar compounds, including this compound, for their potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets, while the azetidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
The following sections compare the target compound with analogs differing in substituents, heterocyclic systems, and functional groups. Key differences in molecular properties, synthesis, and applications are highlighted.
Halogen-Substituted Analogs
Key Observations :
- Halogen Effects : Chlorine substitution (as in ) increases molecular weight compared to fluorine but may reduce metabolic stability due to higher electronegativity.
- Dual Halogenation (Cl + F, ) could improve binding affinity in hydrophobic pockets but may complicate synthesis.
Heterocyclic Variants
Key Observations :
- Triazole vs.
- Adamantane Derivatives : Bulky adamantyl groups (e.g., ) increase steric hindrance, which may limit bioavailability but improve resistance to enzymatic degradation.
Bioactive Derivatives with Fluorophenyl Groups
Key Observations :
- Fluorophenyl in Antifungal Agents : The 2-fluorophenyl group in compound 9o and 9h enhances antifungal activity, likely due to improved membrane penetration.
- Scaffold Hybridization : Combining fluorophenyl with thiazole and piperidine (e.g., ) balances lipophilicity and target specificity.
Parent Compound Comparison
Key Observations :
Biological Activity
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, known by its CAS number 1341378-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₁H₁₂FNO₂
- Molecular Weight : 209.22 g/mol
- Structure : The compound features a fluorophenyl group and a hydroxyazetidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| This compound | HT29 | TBD |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance the anticancer activity of these compounds .
The mechanism of action for this compound involves interaction with specific proteins and enzymes that regulate cell proliferation and apoptosis. Molecular dynamics simulations have shown that the compound can bind to target proteins through hydrophobic interactions and hydrogen bonding, which may lead to inhibition of cancer cell growth .
Case Studies
Several studies have focused on the efficacy of this compound in vitro:
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Study on HT29 Colon Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Findings : The compound demonstrated significant growth inhibition compared to control groups, suggesting potential as a therapeutic agent against colorectal cancer.
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Mechanistic Study :
- Objective : To elucidate the molecular pathways affected by the compound.
- Findings : The compound was found to modulate signaling pathways related to apoptosis, leading to increased cell death in cancerous cells.
Q & A
Q. What are the critical considerations for designing a synthesis route for 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one?
- Methodological Answer : Synthesis involves multi-step reactions, including:
Coupling Reactions : Introduce the fluorophenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation.
Azetidine Functionalization : Protect the 3-hydroxyazetidine moiety during synthesis to prevent undesired side reactions (e.g., using tert-butyldimethylsilyl (TBS) groups).
Reaction Optimization : Control temperature (typically 60–100°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to stabilize intermediates .
Post-synthesis, ensure thorough purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). Coupling constants (JH-F ~20 Hz) confirm fluorine substitution .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (expected ~237 g/mol).
- FT-IR : Hydroxy group stretching (~3200–3600 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling fluorinated azetidine derivatives?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood.
- Refer to analogous SDS Acute toxicity (Category 4 for oral/skin/inhalation) necessitates emergency rinsing and medical consultation if exposed .
- Store in airtight containers under inert gas (N2) to prevent degradation.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during azetidine ring formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions; switch to toluene for milder conditions .
- Catalytic Systems : Use Pd/C or CuI for efficient cross-coupling with fluorophenyl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for traditional reflux) and improves yield (85% vs. 70%) .
Q. How to resolve contradictions in purity data between HPLC and NMR?
- Methodological Answer :
- Orthogonal Validation : Combine HPLC (purity >95%) with <sup>19</sup>F NMR to detect fluorine-containing impurities.
- Spike Testing : Add known impurities (e.g., unreacted azetidine precursors) to confirm retention times .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .
Q. What experimental strategies determine the stereochemistry of the 3-hydroxyazetidine moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration (e.g., R or S) if single crystals are obtainable (see analogous azetidine structures in crystallography reports) .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
- Optical Rotation : Compare experimental [α]D values with literature data for related hydroxyazetidines.
Q. How can stability issues in biological assay buffers be mitigated?
- Methodological Answer :
- Buffer Selection : Avoid aqueous solutions with pH >8 to prevent ketone hydrolysis; use DMSO stock solutions (<1% v/v).
- Antioxidants : Add 0.1% BHT to suppress radical-mediated degradation .
- Low-Temperature Storage : Store at -20°C under argon to extend shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
